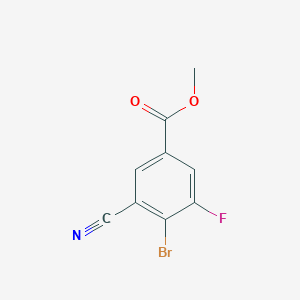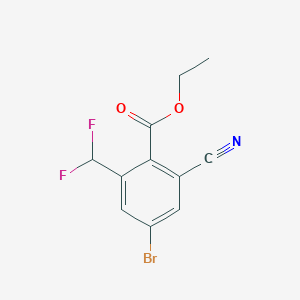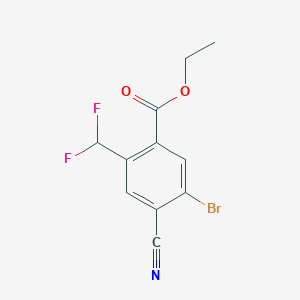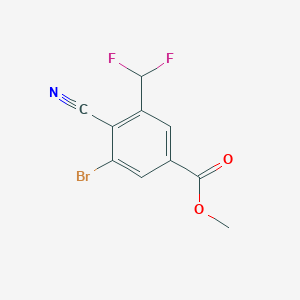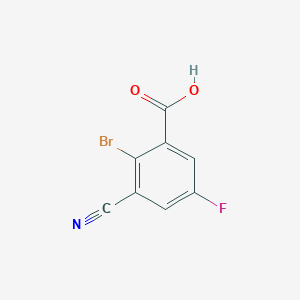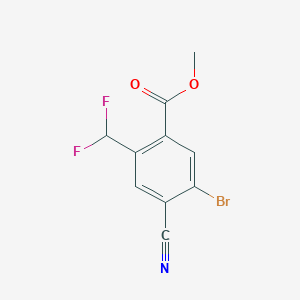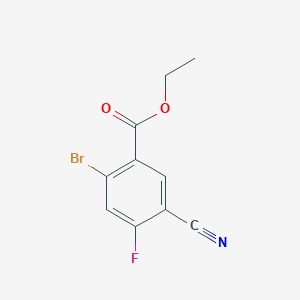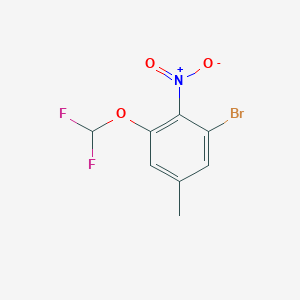
5-Bromo-3-difluoromethoxy-4-nitrotoluene
Descripción general
Descripción
5-Bromo-3-difluoromethoxy-4-nitrotoluene (5-Br-3-DFMT) is an organic compound that is used in a wide range of scientific research applications. It is a versatile compound that can be used as a building block in organic synthesis, as a reagent in biological assays, and as a catalyst in various chemical reactions. 5-Br-3-DFMT is a highly reactive compound and is often used in the synthesis of other compounds. The compound has a wide range of applications in different fields, including biochemistry, pharmacology, and materials science.
Aplicaciones Científicas De Investigación
5-Bromo-3-difluoromethoxy-4-nitrotoluene has a wide range of applications in scientific research. It is often used as a reagent in biological assays, such as enzyme-linked immunosorbent assays (ELISAs). It can also be used as a building block in organic synthesis, as a catalyst in various chemical reactions, and as a reagent in the synthesis of other compounds. Additionally, it can be used in materials science, in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-difluoromethoxy-4-nitrotoluene is not completely understood. However, it is believed that the compound acts as a nucleophile, which means that it can react with other molecules to form new bonds. This reaction can be used to synthesize other compounds, or to catalyze other reactions. Additionally, this compound can act as an oxidizing agent, which means that it can react with other molecules to form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. However, it is believed that the compound can act as an antioxidant, which means that it can help protect cells from damage caused by free radicals. Additionally, it is believed that the compound can act as an anti-inflammatory agent, which means that it can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Bromo-3-difluoromethoxy-4-nitrotoluene in laboratory experiments is that it is a highly reactive compound, which makes it ideal for use in a wide range of scientific research applications. Additionally, it is relatively stable and can be stored for long periods of time. However, the compound can be toxic if inhaled or ingested, and it should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for research on 5-Bromo-3-difluoromethoxy-4-nitrotoluene. These include further research into the biochemical and physiological effects of the compound, as well as research into its potential use as a drug or therapeutic agent. Additionally, further research into the mechanisms of action of the compound could lead to the development of more effective and efficient synthesis methods. Finally, further research into the potential applications of this compound in materials science could lead to the development of new materials and products.
Propiedades
IUPAC Name |
1-bromo-3-(difluoromethoxy)-5-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-5(9)7(12(13)14)6(3-4)15-8(10)11/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPIGQGLBKODBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




